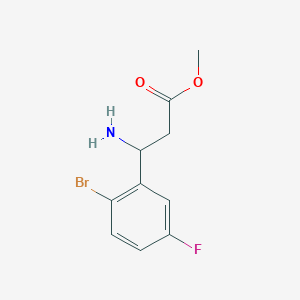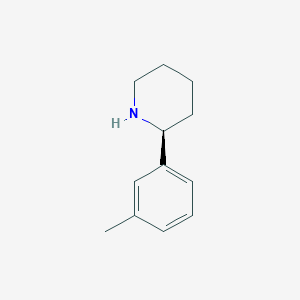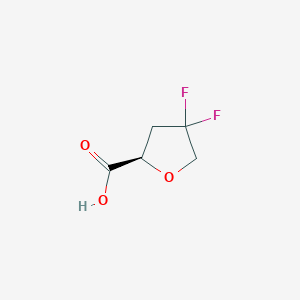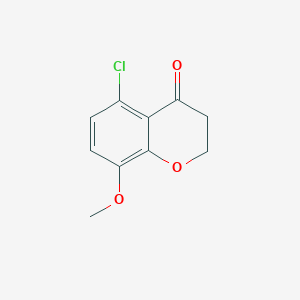methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
(Z)-{[2-(2H-1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylidene}aminofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole ring, a cyclopropyl group, a methoxyphenyl group, and a furan-2-carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the cyclopropyl group and the methoxyphenyl group via substitution reactions. The final step includes the formation of the furan-2-carboxylate moiety through esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, along with stringent reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are often employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
科学的研究の応用
Chemistry
In chemistry, (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its structural features allow it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate shares structural similarities with other benzodioxole-containing compounds, such as safrole and piperonyl butoxide.
- It also resembles other cyclopropyl-containing compounds, such as cyclopropylamine and cyclopropylcarbinol.
Uniqueness
What sets (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate apart is its combination of structural features, including the benzodioxole ring, cyclopropyl group, methoxyphenyl group, and furan-2-carboxylate moiety. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C23H18NO6- |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
3-[[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino]furan-2-carboxylate |
InChI |
InChI=1S/C23H19NO6/c1-27-15-5-2-13(3-6-15)21(24-18-8-9-28-22(18)23(25)26)17-11-16(17)14-4-7-19-20(10-14)30-12-29-19/h2-10,16-17H,11-12H2,1H3,(H,25,26)/p-1 |
InChIキー |
WNRCKPRMVXAEDG-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C(=NC2=C(OC=C2)C(=O)[O-])C3CC3C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)
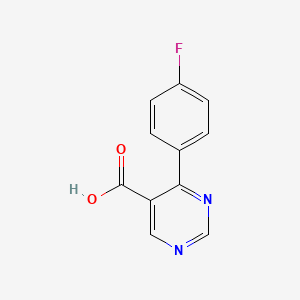


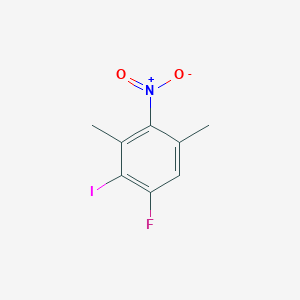

![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)
